molecular formula C15H17NO2 B1444036 3-Amino-1-(4-phenoxyphenyl)propan-1-ol CAS No. 1447965-81-2

3-Amino-1-(4-phenoxyphenyl)propan-1-ol

Cat. No. B1444036
CAS RN: 1447965-81-2
M. Wt: 243.3 g/mol
InChI Key: MGPGGERTCZJQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-(4-phenoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 . It is used for research purposes .

Scientific Research Applications

FLT3 Kinase Inhibition for Acute Myeloid Leukemia (AML)

3-Amino-1-(4-phenoxyphenyl)propan-1-ol: derivatives have been studied for their potential as FLT3 kinase inhibitors, which is significant in the treatment of AML. FLT3-ITD mutations are observed in about 30% of AML patients and are a target for drug discovery . These compounds can inhibit the proliferation of FLT3-ITD positive AML cancer cell lines and demonstrate selectivity, potentially reducing myelosuppression toxicity.

Synthesis of Enantiopure Drug-like Compounds

The compound has been used in the synthesis of enantiopure drug-like molecules. Specifically, immobilized whole-cell biocatalysts with ®-transaminase activity have been employed to produce novel disubstituted 1-phenylpropan-2-amines with high conversion rates and enantiomeric excess . This is crucial for creating pharmaceuticals that require specific stereochemistry for efficacy.

Anti-Tubercular Properties

Research has indicated that derivatives of 3-Amino-1-(4-phenoxyphenyl)propan-1-ol have been considered for anti-tuberculosis (TB) screening. The compounds were tested against H37Rv and MDR strains of Mycobacterium tuberculosis (MTB), suggesting potential applications in developing new anti-TB drugs .

Future Directions

The future directions for “3-Amino-1-(4-phenoxyphenyl)propan-1-ol” are not clear from the available information. Its use in research suggests that it could have potential applications in various scientific fields .

properties

IUPAC Name

3-amino-1-(4-phenoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-11-10-15(17)12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-9,15,17H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPGGERTCZJQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-phenoxyphenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.